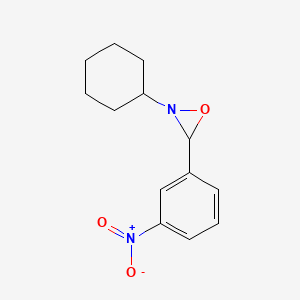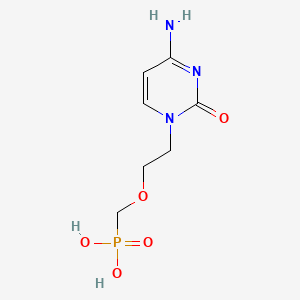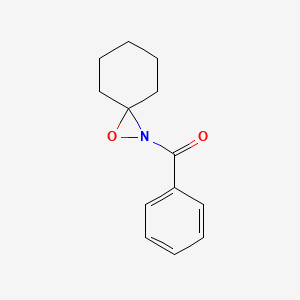
2-Benzoyl-1-oxa-2-azaspiro(2.5)octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzoyl-1-oxa-2-azaspiro(2.5)octane is a chemical compound with the molecular formula C13H15NO2. It is a member of the oxaziridine family, known for its unique spirocyclic structure. This compound is of significant interest due to its electrophilic aminating properties, making it a valuable reagent in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The most economically feasible route for synthesizing 2-Benzoyl-1-oxa-2-azaspiro(2.5)octane involves the reaction of cyclohexanone with ammonia and sodium hypochlorite. This reaction is highly exothermic and releases a significant amount of gas, making it challenging to control using traditional batch technology .
Industrial Production Methods
To address these challenges, a microreaction system has been developed. This system includes predispersion, reaction, and phase separation stages, allowing for precise control over droplet dispersion, temperature, reaction time, and phase separation. Under optimal conditions, this method produces a higher concentration of the compound compared to batch technology, demonstrating its efficiency and safety .
Analyse Chemischer Reaktionen
Types of Reactions
2-Benzoyl-1-oxa-2-azaspiro(2.5)octane undergoes various types of reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: It can also be reduced, although the specific conditions and reagents for this reaction are less commonly reported.
Substitution: As an electrophilic aminating agent, it readily participates in substitution reactions with N-, S-, C-, and O-nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include ammonia, sodium hypochlorite, and various nucleophiles. The reactions typically require controlled temperatures and precise reaction times to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the nucleophiles involved. For example, reactions with N-nucleophiles yield aminated products, while reactions with S-nucleophiles produce sulfonamides .
Wissenschaftliche Forschungsanwendungen
2-Benzoyl-1-oxa-2-azaspiro(2.5)octane has a wide range of applications in scientific research:
Biology: The compound’s aminating properties make it useful in modifying biological molecules for research purposes.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism by which 2-Benzoyl-1-oxa-2-azaspiro(2.5)octane exerts its effects involves its role as an electrophilic aminating agent. It reacts with nucleophiles, transferring an amino group to the target molecule. This process involves the formation of a transient intermediate, which then undergoes further reactions to yield the final aminated product .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Oxa-2-azaspiro(2.5)octane: A related compound with similar aminating properties but lacking the benzoyl group.
2-Benzoyl-3,3-pentamethyleneoxaziridine: Another similar compound with a different spirocyclic structure.
Uniqueness
2-Benzoyl-1-oxa-2-azaspiro(2.5)octane is unique due to its benzoyl group, which enhances its reactivity and selectivity as an aminating agent. This makes it particularly valuable in applications requiring high stereoselectivity and the absence of strongly acidic or basic byproducts .
Eigenschaften
CAS-Nummer |
2289-83-0 |
|---|---|
Molekularformel |
C13H15NO2 |
Molekulargewicht |
217.26 g/mol |
IUPAC-Name |
1-oxa-2-azaspiro[2.5]octan-2-yl(phenyl)methanone |
InChI |
InChI=1S/C13H15NO2/c15-12(11-7-3-1-4-8-11)14-13(16-14)9-5-2-6-10-13/h1,3-4,7-8H,2,5-6,9-10H2 |
InChI-Schlüssel |
KBEPPGVDBQQKTM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(CC1)N(O2)C(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


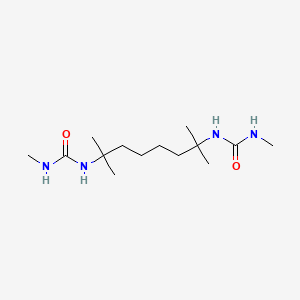
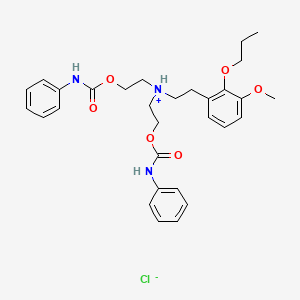
![4-(6-(3,6-Diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridine-3-carbonitrile dihydrochloride](/img/structure/B12799162.png)
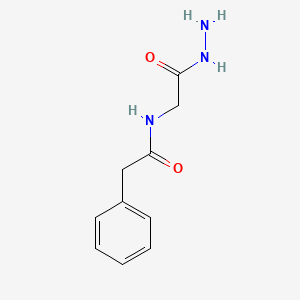
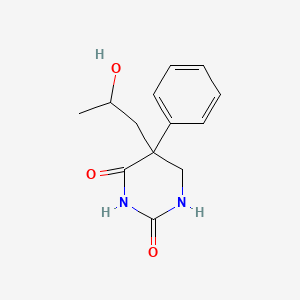

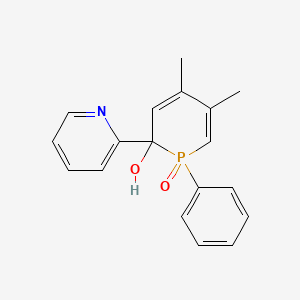
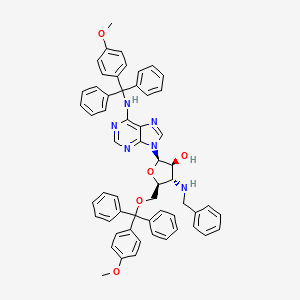
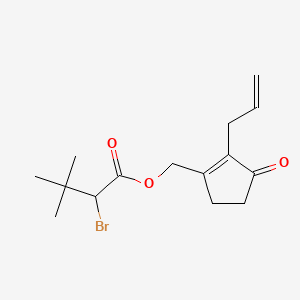
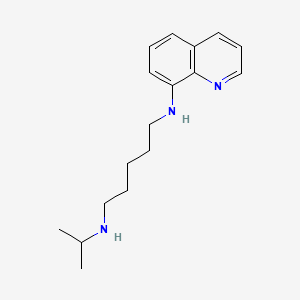
![Methyl 1-[(benzyloxy)carbonyl]prolylvalylglycinate](/img/structure/B12799204.png)

